2,2,2-Trifluoro-1-furan-3-yl-ethanol
Description
The Strategic Importance of Fluorinated Organic Compounds in Modern Chemical Science
The introduction of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing the fields of pharmaceuticals, agrochemicals, and materials science. calpaclab.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to molecules that contain it. google.com Fluorine's high electronegativity and the relatively small size of the fluorine atom allow it to replace hydrogen without causing significant steric distortion, while dramatically altering the electronic properties of the molecule. google.com
These unique characteristics impart several advantageous properties to fluorinated compounds. In medicinal chemistry, the selective incorporation of fluorine can enhance a drug's metabolic stability, increase its lipophilicity (which affects membrane permeability and bioavailability), and modulate the acidity (pKa) of nearby functional groups to improve target binding affinity. google.comunive.it It is estimated that approximately 20-25% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. google.comorganic-chemistry.org Notable examples include the antidepressant fluoxetine (B1211875) and the antifungal agent fluconazole. google.com In materials science, fluorinated compounds are used to create polymers with high chemical resistance and thermal stability, such as Teflon, as well as specialty lubricants and liquid crystal displays. google.com The trifluoromethyl (CF3) group, in particular, is a key moiety, valued for its strong electron-withdrawing nature and its ability to enhance the biological and material properties of a parent compound.
Furan-Containing Structures as Prominent Heterocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry
Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom that serves as a versatile and foundational scaffold in organic chemistry. beilstein-journals.orglookchem.com The furan ring is present in a multitude of natural products and is a key building block for the synthesis of more complex molecules. beilstein-journals.orgbuyersguidechem.com Its unique chemical reactivity allows it to act as a diene in Diels-Alder reactions, an aromatic system in electrophilic substitutions, and an enol ether equivalent, depending on the reaction conditions. beilstein-journals.org
Structural Elucidation and Fundamental Chemical Significance of 2,2,2-Trifluoro-1-furan-3-yl-ethanol
This compound is a chiral alcohol that integrates the key features of both a fluorinated organic compound and a furan derivative. Its structure consists of a furan ring substituted at the 3-position with a 2,2,2-trifluoroethanol (B45653) group. The fundamental chemical properties of this compound are derived from the interplay between the aromatic furan ring and the strongly electron-withdrawing trifluoromethyl group attached to the carbinol center.
While detailed, peer-reviewed synthesis and reactivity studies for this specific 3-yl isomer are not extensively documented in the literature, its preparation would likely follow established methods for creating trifluoromethyl carbinols. A common synthetic route involves the nucleophilic trifluoromethylation of a corresponding aldehyde, in this case, furan-3-carbaldehyde, using reagents like trifluoromethyltrimethylsilane (TMS-CF3). organic-chemistry.org Alternatively, the reduction of a precursor ketone, 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one, would yield the target alcohol.
The chemical significance of this molecule lies in its potential as a chiral building block. The trifluoromethyl group enhances the acidity of the adjacent hydroxyl proton, making it a candidate for use as a chiral solvating agent. beilstein-journals.org The combination of the furan heterocycle and the trifluorinated alcohol moiety makes it a unique scaffold for the synthesis of novel, biologically active compounds.
Below is a table summarizing the fundamental chemical data for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C6H5F3O2 |
| Molecular Weight | 166.1 g/mol |
| CAS Number | 722491-62-5 |
| Appearance | Solid |
| SMILES String | OC(C(F)(F)F)C1=COC=C1 |
| InChI Key | WFXXBPYHFCQFJZ-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers. calpaclab.comunive.itcnreagent.com
Overview of Research Trajectories for Fluorinated Furanic Alcohols
The research trajectories for fluorinated furanic alcohols are primarily driven by their potential applications in medicinal chemistry and as specialized chiral reagents. While specific research on the 3-yl isomer of 2,2,2-trifluoro-1-furan-ethanol is limited, the broader class of compounds, particularly the 2-yl isomer, serves as a proxy for its potential areas of investigation.
A significant area of research is the development of chemoenzymatic methods to produce these alcohols in high enantiopurity. guidechem.com The use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of the corresponding ketones offers a green and highly selective pathway to obtaining single-enantiomer products. guidechem.com These chiral alcohols are valuable intermediates for synthesizing complex, biologically active molecules where stereochemistry is crucial for function.
Furthermore, research into fluorinated heterocycles is a burgeoning field. The introduction of fluorine-containing substituents onto a furan ring can stabilize the ring system and modulate its electronic properties, making it a more robust and tunable scaffold for drug design. google.com The development of novel methods for direct fluorination or fluoroalkylation of furan derivatives is an active area of synthetic chemistry. google.com Therefore, compounds like this compound are of interest as they represent readily available building blocks that combine both the furan and fluorinated alcohol motifs, offering a direct entry point into new chemical space for the discovery of novel pharmaceuticals and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXBPYHFCQFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375312 | |
| Record name | 2,2,2-Trifluoro-1-furan-3-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722491-62-5 | |
| Record name | α-(Trifluoromethyl)-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722491-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-furan-3-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 Furan 3 Yl Ethanol and Analogues
Enantioselective Synthesis Protocols
The creation of specific stereoisomers of 2,2,2-Trifluoro-1-furan-3-yl-ethanol is a key objective, as the biological activity of chiral molecules is often dependent on their specific configuration. Enantioselective protocols are designed to produce one enantiomer in preference to the other.
Asymmetric Catalysis (e.g., Friedel–Crafts Alkylations via Formal Trienamine Catalysis)
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. One notable approach for synthesizing furan (B31954) derivatives with a trifluoromethyl stereogenic center is the asymmetric Friedel-Crafts alkylation. nih.gov This reaction can be applied to the synthesis of the precursor ketone to this compound.
A specific example involves the reaction of 2-furfuryl ketones with β-trifluoromethyl enones, catalyzed by a bifunctional primary amine-thiourea substance derived from L-tert-leucine. nih.gov This process operates via formal trienamine catalysis, delivering the desired furan derivatives with high yields and excellent enantioselectivity. nih.gov The Friedel-Crafts alkylation of furan derivatives can also be performed using fluorinated alcohols like 1,1,1-trifluoro-2,2,2-trichloroethane (HFIP) as both the solvent and a hydrogen-bond donor to activate the electrophile. researchgate.net
The general applicability of Friedel-Crafts reactions to furan substrates is well-established, with various Lewis acids like FeCl₃ used to catalyze the alkylation of substituted furans with alcohols. researchgate.neturfu.ru For instance, the reaction of carbonyl-bearing furans with various alcohols in an acidic medium can yield mono- or di-alkylated products depending on the furan's functional groups. researchgate.net A catalyst-free approach has also been reported for the site-selective hydroxyalkylation of aminothiophenes with α-trifluoromethyl ketones, proceeding through an electrophilic aromatic substitution mechanism. nih.gov
| Furan Substrate | Enone Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 2-Furfuryl methyl ketone | (E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-one | L-tert-leucine-derived amine-thiourea | 85 | 95 |
| 2-Furfuryl ethyl ketone | (E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-one | L-tert-leucine-derived amine-thiourea | 88 | 96 |
| 2-Furfuryl propyl ketone | (E)-1,4,4,4-Tetrafluoro-1-phenylbut-2-en-1-one | L-tert-leucine-derived amine-thiourea | 90 | 97 |
Chiral Auxiliary and Chiral Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.comnih.govscielo.org.mx
For the synthesis of this compound, a chiral auxiliary could be attached to the furan nucleus or to a precursor molecule. For example, amides derived from pseudoephenamine have proven to be versatile auxiliaries, demonstrating remarkable stereocontrol in alkylation reactions. nih.gov Evans' oxazolidinones are another class of widely used auxiliaries, particularly in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also been shown to be highly effective. scielo.org.mx
A plausible strategy involves the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by the asymmetric protonation of the resulting enolate. nih.gov This approach has been successfully used to synthesize optically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. nih.gov
Alternatively, chiral ligands can be used in combination with metal catalysts to induce enantioselectivity. For instance, the discovery of novel cinchona alkaloid-derived chiral phase-transfer catalysts has enabled highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to chiral trifluoromethylated γ-amino acids. nih.gov
Biocatalytic Strategies for Stereoselective Production
Biocatalysis offers a green and highly selective alternative for producing chiral alcohols. Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. nih.gov These enzymes are increasingly becoming the preferred catalysts for such transformations in industrial settings. nih.gov
A chemoenzymatic cascade can be employed, combining a chemical reaction with a biocatalytic step. For example, a process has been developed that couples photocatalytic trifluoromethylation of a ketone with the subsequent stereoselective reduction of the resulting trifluoromethyl ketone by an ADH from Lactobacillus kefir. elsevierpure.comdntb.gov.ua This method has been used to produce optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol in a continuous flow system. elsevierpure.comdntb.gov.ua This exact strategy could be adapted for the asymmetric reduction of 3-(trifluoroacetyl)furan to yield enantiopure this compound.
The stereoselectivity of these enzymes can be rationally engineered or evolved through directed evolution to favor the production of a specific enantiomer. nih.gov Commercially available KREDs have been successfully used to synthesize α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through a dynamic reductive kinetic resolution, providing access to specific syn- or anti-diastereomers in high purity. alaska.edu
| Substrate | Enzyme (KRED) | Product Diastereomer | Diastereomeric Excess (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Racemic Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 110 | anti (2S, 3S) | >99 | >99 |
| Racemic Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 130 | syn (2S, 3R) | 90 | >99 |
| 3-Thiacyclopentanone | L. kefir ADH Mutant | (S)-3-Thiacyclopentanol | - | >99 |
Furan Ring Construction and Functionalization in Trifluoromethylated Contexts
Instead of adding a trifluoromethyl group to a pre-existing furan ring, alternative strategies involve constructing the furan ring from trifluoromethylated precursors or performing direct furylation reactions.
Cyclization Reactions Utilizing Trifluoromethylated Precursors (e.g., Defluorinative Cyclization of Trifluoromethyl Enones)
Advanced synthetic methods allow for the construction of the furan ring itself using precursors that already contain the trifluoromethyl group. A notable example is the defluorinative cyclization of readily available β-trifluoromethyl enones. rsc.orgrsc.org
In one such method, a mild and transition-metal-free cyclization of trifluoromethyl enones with phosphine (B1218219) oxides is carried out in water. rsc.orgrsc.org This reaction proceeds through a sequence of intermolecular defluorophosphorylation and intramolecular defluoroheterocyclization to generate polysubstituted furans containing a trifluoromethyl group. rsc.orgrsc.org The use of water as a solvent is not only environmentally friendly but also enhances reaction selectivity and facilitates the C-F bond activation step. rsc.org This strategy demonstrates the utility of the trifluoromethyl group not just as a desired substituent but also as a reactive handle to facilitate ring formation. researchgate.net Other related methods have shown that the carbonyl group in trifluoromethyl enones can act as an auxiliary to control the selective replacement of one or two fluorine atoms. acs.orgacs.org
Direct Furylation of Fluorinated Alcohols or Their Precursors
Direct furylation involves the formation of the bond between the furan ring and the trifluoro-1-ethanol side chain. This can be achieved through modern cross-coupling and C-H functionalization techniques. The development of transition-metal catalyzed C-H functionalization has provided powerful tools for creating C-C bonds with high atom- and step-economy. rsc.org
These strategies can involve the coupling of a fluorinated building block with a furan derivative. rsc.org For instance, a 3-halofuran or a furan-3-boronic acid could be coupled with a partner containing the 2,2,2-trifluoroethanol (B45653) moiety under transition-metal catalysis. The C-H borylation of furans is a known process that can generate the necessary boronic acid precursors for such coupling reactions. acs.org
Conversely, direct C-H functionalization can be used to attach a furan ring to a fluorinated precursor. The direct trifluoromethylation of alcohols is a known transformation, though the deoxygenative trifluoromethylation of alcohols remains more challenging. researchgate.netbohrium.comnih.gov The Friedel-Crafts alkylation of furan with a trifluoromethyl ketone (the precursor to the target alcohol), as discussed in section 2.1.1, is a prime example of a direct furylation of a fluorinated precursor. nih.gov
Metal-Catalyzed Coupling and Annulation Reactions (e.g., Iron(0) carbene complexes, Palladium-catalyzed methods)
Metal-catalyzed reactions are fundamental for the construction of substituted furan rings, offering high efficiency and control over substitution patterns.
Palladium-Catalyzed Methods
Palladium catalysis is a powerful tool for synthesizing functionalized furans from various precursors. rsc.orgorgsyn.org One-pot and multi-component reactions are particularly efficient, allowing for the assembly of complex furan derivatives from simple, readily available starting materials. pharmaguideline.comresearchgate.net
A prominent strategy involves the palladium-catalyzed three-component reaction of a propargyl carbonate, a β-keto ester, and an aryl iodide, which provides access to a variety of polysubstituted furans. researchgate.net Another approach is the palladium-catalyzed coupling of 1,3-dicarbonyl compounds with alkenyl bromides. pharmaguideline.com In a systematic evaluation of catalysts for this transformation, PdCl₂(CH₃CN)₂ was identified as highly effective, achieving yields up to 94% under optimal conditions. pharmaguideline.com The proposed mechanism involves the nucleophilic attack of the dicarbonyl compound on the halide, followed by coordination with the palladium catalyst and subsequent cyclization. pharmaguideline.com
Sequential phosphine-palladium catalysis, integrating a Michael addition and a Heck reaction, allows for the synthesis of highly substituted polyalkyl furans from (Z)-β-halo allylic alcohols and activated alkynes. researchgate.net This method is versatile and has been applied to the total synthesis of several bioactive furan natural products. researchgate.net
Table 1: Comparison of Palladium-Catalyzed Furan Synthesis Methods
| Method | Catalytic System | Starting Materials | Key Features | Reference |
| Three-Component Annulation | Palladium catalyst (e.g., Pd(PPh₃)₄) | Propargyl carbonate, β-keto ester, aryl iodide | One-pot synthesis, good yields, high diversity of products. | researchgate.net |
| One-Pot Synthesis | PdCl₂(CH₃CN)₂ / CuCl₂ | 1,3-Dicarbonyl compound, alkenyl bromide | High yield (up to 94%), systematic optimization of parameters. | pharmaguideline.com |
| Michael-Heck Protocol | Phosphine-Palladium catalyst | (Z)-β-halo allylic alcohol, activated alkyne | Sequential catalysis, versatile for polyalkyl furans. | researchgate.net |
| Three-Component Condensation | Pd(OAc)₂ | Alkynylbenziodoxole, carboxylic acid, imine | Mild, room-temperature conditions, modular synthesis. | researchgate.net |
Iron-Catalyzed Reactions
While palladium catalysts are prevalent, less expensive and more abundant non-noble metals like iron are gaining attention for sustainable chemical synthesis. e-bookshelf.de Iron(III) chloride (FeCl₃), for instance, can catalyze the rearrangement of furyl-tethered O-acetyl oximes to produce highly substituted pyrroles through a transannulation reaction, demonstrating iron's ability to facilitate complex heterocyclic transformations. nih.gov In this process, the iron catalyst acts as a Lewis acid, activating the oxime for nucleophilic attack by the furan ring. nih.gov Although direct synthesis of this compound using iron(0) carbene complexes is not widely documented, the principles of iron catalysis in furan chemistry are established. Iron(II) complexes with furan-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and characterized, highlighting the stable interaction between iron and furan-containing ligands. pnas.orgresearchgate.netorganic-chemistry.org These developments suggest the potential for designing novel iron-based catalytic systems for furan synthesis and functionalization. e-bookshelf.de
Trifluoromethyl Group Introduction Strategies
The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis. This can be achieved through either electrophilic/radical or nucleophilic pathways. The choice of method depends on the substrate and the desired position of the CF₃ group. rsc.org
Electrophilic and Nucleophilic Trifluoromethylation Methods
Electrophilic and Radical Trifluoromethylation
Due to the electron-rich nature of the furan ring, direct functionalization often proceeds through electrophilic or radical substitution. rsc.org These reactions typically occur at the C5 position in 2-substituted furans due to the stability of the resulting intermediates. rsc.org Photoredox catalysis has proven effective for the trifluoromethylation of acceptor-substituted furans using various CF₃ radical precursors. rsc.org Radical trifluoromethylation is often more efficient than nucleophilic or electrophilic methods as it can allow for the direct introduction of the CF₃ group without pre-functionalizing the substrate. rsc.org
Nucleophilic Trifluoromethylation
The synthesis of the 2,2,2-trifluoro-1-ethanol moiety requires the formation of a C-CF₃ bond adjacent to an alcohol. This is typically achieved by the nucleophilic addition of a trifluoromethyl anion (CF₃⁻) equivalent to a carbonyl group. For the target molecule, the precursor would be 3-formylfuran or a corresponding ester. The reaction of esters with a nucleophilic trifluoromethylating agent can yield trifluoromethyl ketones, which are then reduced to the final alcohol product. nih.gov A significant challenge in using fluoroform (HCF₃) as a cheap CF₃ source is the instability of the resulting trifluoromethyl anion, which can decompose to difluorocarbene. nih.gov This can be overcome by using systems like KHMDS in triglyme, which stabilize the "naked" CF₃ anion, making it highly nucleophilic and suitable for reaction with esters. nih.gov
Utilization of Specific Trifluoromethylation Reagents
A variety of reagents have been developed for both electrophilic and nucleophilic trifluoromethylation. rsc.orgresearchgate.net
Electrophilic Reagents: These reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate.
Togni's Reagents: These are hypervalent iodine compounds that are shelf-stable and widely used for the electrophilic trifluoromethylation of substrates like phenols and β-keto esters. rsc.orgresearchgate.netrsc.org
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are also effective electrophilic trifluoromethylating agents. rsc.orgrsc.org
Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻): This reagent can serve a dual role as both a CF₃ radical source and an internal oxidant in phototandem reactions.
Nucleophilic Reagents: These reagents deliver a "CF₃⁻" equivalent to an electrophilic substrate, such as an aldehyde or ester.
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used, mild source of the trifluoromethyl nucleophile, typically activated by a fluoride (B91410) source.
Langlois' Reagent (NaSO₂CF₃): Sodium trifluoromethanesulfinate is an inexpensive, stable solid that serves as a source of the CF₃ radical, which can then be reduced to a nucleophile or participate directly in radical reactions. rsc.orgrsc.org
Fluoroform (HCF₃): As the most atom-economical source, HCF₃ can be deprotonated by a strong base to generate the CF₃ anion. nih.gov
Table 2: Selected Trifluoromethylation Reagents
| Reagent Name | Type | Common Substrates | Key Features | Reference(s) |
| Togni's Reagent | Electrophilic | Phenols, β-keto esters, heteroarenes | Shelf-stable, versatile hypervalent iodine compound. | rsc.orgresearchgate.netrsc.org |
| Umemoto's Reagent | Electrophilic | Arenes, heteroarenes | Effective S-(trifluoromethyl)dibenzothiophenium salt. | rsc.orgrsc.org |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Aldehydes, ketones, esters | Mild, requires fluoride activation. | |
| Langlois' Reagent (NaSO₂CF₃) | Radical/Nucleophilic | Heterocycles, arenes | Inexpensive, stable solid, versatile radical source. | rsc.orgrsc.org |
| Fluoroform (HCF₃) | Nucleophilic | Esters, carbonyls | Highly atom-economical, requires strong base activation. | nih.gov |
Environmentally Conscious Synthetic Approaches
Green chemistry principles are increasingly being applied to the synthesis of complex molecules, focusing on reducing waste and using safer solvents.
"On-Water" Reaction Conditions for Enhanced Selectivity and Rate
Performing organic reactions in water, or "on-water," can offer significant advantages, including rate enhancements and improved selectivity, often without the need for organic solvents. For trifluoromethylation, conducting the reaction in water presents a greener alternative to traditional organic solvents. pharmaguideline.comrsc.org
Research has shown that the trifluoromethylation of various heterocycles can be effectively carried out in water at room temperature. pharmaguideline.comrsc.org One successful approach uses Langlois' reagent (NaSO₂CF₃) as the trifluoromethyl source in an aqueous medium containing nanoparticles of a commercially available surfactant, TPGS-750-M. rsc.org This micellar catalysis enables the reaction to proceed smoothly at ambient temperature, and the aqueous medium can often be recycled, significantly reducing the environmental impact and leading to a low Environmental Factor (E-Factor). rsc.org Similarly, catalyst-free trifluoromethylation of arenes has been achieved using sodium triflinate and a solid initiator in a water-acetonitrile mixture, highlighting a practical and environmentally friendly strategy. Cascade reactions starting from biomass-derived furfurals have also been developed in water to produce polysubstituted aromatics without any organic solvents.
Green Solvent Utilization in Synthetic Transformations
The choice of solvent is a critical component of green chemistry. Many traditional solvents used in organic synthesis, such as tetrahydrofuran (B95107) (THF) and dichloromethane, have significant environmental and safety drawbacks. Consequently, the use of greener alternatives is highly desirable.
Bio-based solvents are particularly attractive. 2-Methyltetrahydrofuran (2-MeTHF) , which can be derived from renewable resources like corncobs, is a prime example. It is a superior alternative to THF for many organometallic reactions due to its lower water solubility and higher boiling point, which aids in recovery. Another green solvent, Cyclopentyl methyl ether (CPME) , offers benefits such as resistance to peroxide formation, making it safer for large-scale operations compared to other ethereal solvents. Ethyl lactate , produced from ethanol (B145695) and lactic acid, is non-toxic, highly biodegradable, and has a high boiling point. These solvents align with several of the "Twelve Principles of Green Chemistry" and represent viable alternatives for the synthesis of furan derivatives and other fine chemicals.
Table 3: Properties of Selected Green Solvents
| Solvent | Source | Key Advantages | Common Replacements | Reference(s) |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (e.g., corncobs) | Higher boiling point, lower water miscibility than THF. | Tetrahydrofuran (THF) | |
| Cyclopentyl methyl ether (CPME) | Petrochemical | Resists peroxide formation, hydrophobic. | THF, Diethyl ether, Dioxane | |
| Ethyl Lactate | Bio-based (fermentation) | Non-toxic, biodegradable, high boiling point. | Various polar aprotic solvents | |
| p-Cymene | Bio-based (plant oils) | High boiling point, robust. | Toluene, Xylene |
Chemical Reactivity, Reaction Mechanisms, and Transformations of 2,2,2 Trifluoro 1 Furan 3 Yl Ethanol
Reactivity Profiles of the Trifluoroethanol Moiety
The trifluoroethanol portion of the molecule is characterized by the strong inductive effect of the CF3 group, which enhances the acidity of the hydroxyl proton and influences the course of reactions at the carbinol center.
Regioselective and Stereoselective Functionalizations of the Hydroxyl Group
The hydroxyl group of 2,2,2-trifluoro-1-furan-3-yl-ethanol is a key site for functionalization. Due to the presence of a stereocenter at the carbinol carbon, reactions involving this hydroxyl group can potentially proceed with stereoselectivity, leading to the formation of specific enantiomers or diastereomers.
Recent research has highlighted the development of catalytic methods for the regio- and stereoselective functionalization of similar alcohol structures. For instance, N,N-bidentate-chelation-assisted C–H alkenylation of aryl alkenes in ethanol (B145695) has been shown to produce aryl dienes and trienes with excellent regio- and stereoselectivities. rsc.org While not directly involving this compound, these methodologies demonstrate the potential for achieving high levels of control in the functionalization of complex molecules containing alcohol moieties. rsc.org
The development of regio- and stereoselective methods for the synthesis of functionalized vinyl sulfides from pyridine-2-thiol (B7724439) and propynoic acid derivatives also underscores the ongoing efforts to control reaction outcomes at specific positions within a molecule. researchgate.net Such strategies could be adapted for the selective functionalization of the hydroxyl group in this compound.
Oxidation and Reduction Chemistry
The oxidation of 2,2,2-trifluoroethanol (B45653) (TFE) is known to yield trifluoroacetic acid. wikipedia.org Similarly, the oxidation of this compound would be expected to produce the corresponding trifluoromethyl ketone, 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbinol proton more acidic and the corresponding alcohol more resistant to oxidation compared to non-fluorinated analogs.
Conversely, the reduction of related furan-containing unsaturated dinitriles has been explored. For example, the reduction of 3-(furan-2-yl)-2-cyanopropenenitrile using sodium borohydride (B1222165) in methanol (B129727) has been shown to afford the corresponding saturated dinitrile. mdpi.com However, this method proved problematic for certain substituted furan (B31954) derivatives, leading to decomposition. mdpi.com This suggests that the choice of reducing agent and reaction conditions is critical when dealing with furan-containing substrates.
Nucleophilic and Electrophilic Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is generally considered to be chemically inert and resistant to both nucleophilic and electrophilic attack. However, its strong electron-withdrawing nature plays a crucial role in the reactivity of the rest of the molecule. The direct nucleophilic substitution of a fluorine atom in the CF3 group is extremely challenging due to the strength of the C-F bond and the instability of the resulting carbanion.
Recent advancements have focused on the development of methods for nucleophilic trifluoromethylation, often utilizing fluoroform (HCF3) as an economical source of the CF3 anion. beilstein-journals.org These methods, however, are aimed at introducing a CF3 group onto a molecule rather than substituting a fluorine atom within an existing CF3 group. The challenge lies in the instability of the CF3 anion, which readily decomposes to difluorocarbene (:CF2) and a fluoride (B91410) ion. beilstein-journals.org
Dehydroxylative trifluoromethylation of alcohols has also emerged as a significant protocol for constructing C-CF3 bonds. nih.gov This process involves the replacement of a hydroxyl group with a trifluoromethyl group, again highlighting the focus on introducing the CF3 moiety rather than modifying it.
Furan Ring Reactivity and Controlled Transformations
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. Its reactivity is greater than that of benzene, allowing for reactions to occur under milder conditions. pearson.comnumberanalytics.com
Aromatic Substitution Reactions on the Furan Nucleus
Electrophilic aromatic substitution on the furan ring typically occurs at the 2- and 5-positions, which are more reactive than the 3- and 4-positions. This preference is due to the greater stabilization of the carbocation intermediate formed during attack at the α-positions. pearson.comchemicalbook.com The presence of the 2,2,2-trifluoro-1-hydroxyethyl substituent at the 3-position will influence the regioselectivity of further substitutions.
Common electrophilic substitution reactions for furan include:
Nitration: Can be achieved using reagents like nitric acid in acetic anhydride (B1165640) to form nitrofurans. numberanalytics.com
Bromination: Occurs with bromine, often in the presence of a catalyst, to yield bromofurans. numberanalytics.com
Formylation: Can introduce a formyl group onto the furan ring. numberanalytics.com
The relative reactivity of five-membered heterocycles in electrophilic substitution follows the general trend of pyrrole (B145914) >> furan > selenophene (B38918) > thiophene. researchgate.net
| Reaction Type | Reagent/Conditions | Typical Product |
| Nitration | Nitric acid/acetic anhydride | 2-Nitro-3-(2,2,2-trifluoro-1-hydroxyethyl)furan |
| Bromination | Bromine | 2-Bromo-3-(2,2,2-trifluoro-1-hydroxyethyl)furan |
| Formylation | Vilsmeier-Haack reagent | 2-Formyl-3-(2,2,2-trifluoro-1-hydroxyethyl)furan |
| Note: The table presents plausible products based on the general reactivity of furan. Specific experimental outcomes for this compound may vary. |
Ring-Opening and Ring-Cleavage Pathways: Control and Application
The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. researchgate.net The process is often initiated by protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step. researchgate.net This leads to the formation of intermediates that can undergo further reactions to yield linear products. For instance, acid-catalyzed ring opening of furan in an aqueous solution can lead to the formation of 4-hydroxy-2-butenal. researchgate.net
The presence of substituents can influence the stability of the furan ring and the pathway of ring-opening. In some cases, oxidative dearomatization of furan derivatives can lead to the formation of various heterocyclic structures through subsequent cyclization reactions. nih.gov
Studies on the anaerobic degradation of related aromatic compounds have shown that ring cleavage can occur after initial reduction of the aromatic system, leading to saturated cyclic intermediates. nih.gov While these studies were not on furan itself, they provide insight into potential metabolic pathways for the breakdown of aromatic rings.
| Condition | Intermediate/Product |
| Acidic (aqueous) | 4-hydroxy-2-butenal (from unsubstituted furan) |
| Oxidative Dearomatization | Substituted 2-ene-1,4,7-triones |
| Note: The table illustrates general ring-opening pathways for furan and its derivatives. The specific products from this compound would depend on the reaction conditions. |
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring is a known diene in Diels-Alder reactions, a powerful class of cycloaddition reactions for the formation of six-membered rings. Furan, as an electron-rich aromatic compound, readily participates in Diels-Alder reactions with electron-deficient alkenes. pearson.com However, the reactivity of the furan nucleus in this compound is expected to be influenced by the electron-withdrawing trifluoromethyl group.
The Diels-Alder reaction of furan derivatives with fluorinated alkenes, such as trifluoroethene, has been investigated. These reactions typically require elevated temperatures, indicating a higher activation barrier compared to reactions with more electron-deficient dienophiles. researchgate.net For instance, the cycloaddition of furan with trifluoroethene has been carried out at 200°C under autogenous pressure to yield the corresponding 7-oxabicyclo[2.2.1]hept-4-ene derivative. researchgate.net It was observed that electron-withdrawing substituents on the furan ring can hinder or even prevent the reaction from occurring. researchgate.net
Conversely, in inverse-electron-demand Diels-Alder reactions, where the furan acts as the dienophile, the trifluoromethyl group could potentially enhance reactivity by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.
A representative Diels-Alder reaction involving a substituted furan is shown below:
Table 1: Representative Diels-Alder Reaction Parameters for Furan Derivatives
| Diene | Dienophile | Conditions | Product | Yield | Ref |
| Furan | Trifluoroethene | 200°C, Autoclave | 1,1,2-Trifluoro-7-oxa-bicyclo[2.2.1]hept-4-ene | Moderate | researchgate.net |
| Furan | trans-1,2-Dicyanoethylene | Not specified | Bridged product | Not specified | pearson.com |
| 2-Methylfuran (B129897) | Trifluoroethene | 200°C, Autoclave | Methyl-substituted bicyclic product | Not specified | researchgate.net |
Detailed Mechanistic Investigations of Key Reaction Pathways
The reaction pathways involving this compound can proceed through various intermediates depending on the reaction conditions and reagents.
Ionic and Carbocationic Intermediates: In the presence of strong acids, the furan ring can be protonated, leading to the formation of carbocationic intermediates. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in superacid (TfOH) is proposed to proceed through O,C-diprotonated species, which act as reactive electrophiles. mdpi.com Similarly, the alcohol moiety of this compound could be protonated, facilitating dehydration and the formation of a stabilized carbocation adjacent to the furan ring. The electron-withdrawing trifluoromethyl group would destabilize a neighboring carbocation, making this process less favorable than for its non-fluorinated analog.
Radical Intermediates: The trifluoromethyl group can participate in radical reactions. For example, trifluoromethyl radicals can be generated from various sources and added to double bonds. nih.gov While direct abstraction of the hydrogen from the alcohol in this compound to form a radical is possible, a more likely pathway in the presence of a suitable initiator would be the addition of a trifluoromethyl radical to the furan ring.
The synthesis of trifluoromethylated heterocycles often involves radical pathways. acs.org For example, visible-light-induced tandem trifluoromethylation/oxidative cyclization reactions proceed via trifluoromethyl radical addition to a double bond followed by cyclization. acs.org
Table 2: Plausible Intermediates in Reactions of this compound
| Reaction Type | Plausible Intermediate | Key Features | Ref |
| Acid-catalyzed reaction | Furan-stabilized carbocation | Formation facilitated by protonation of the alcohol and subsequent water loss. Destabilized by the adjacent CF3 group. | mdpi.com |
| Radical reaction | Trifluoromethyl radical adduct | Formation via addition of a CF3 radical to the furan ring. | nih.gov |
The presence of the trifluoromethyl group is expected to have a significant impact on reaction kinetics. For reactions where a positive charge develops in the transition state near the trifluoromethyl group, the rate of reaction will likely be decreased due to the strong inductive electron-withdrawing effect of the CF3 group. This would be reflected in a higher activation energy (Ea) for the reaction.
Conversely, for reactions involving nucleophilic attack at the carbon bearing the trifluoromethyl group, the rate may be enhanced due to the increased electrophilicity of that center.
In the context of Diels-Alder reactions, the electron-withdrawing nature of the substituent would lower the HOMO energy of the furan diene, leading to a larger HOMO-LUMO gap with typical electron-deficient dienophiles. This would result in a higher activation barrier and slower reaction rates for normal-electron-demand Diels-Alder reactions. researchgate.net
Influence of the Trifluoromethyl Group on Furan and Alcohol Reactivity
The trifluoromethyl group exerts a profound influence on the reactivity of both the furan ring and the adjacent alcohol functionality in this compound.
Influence on the Furan Ring:
Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the furan ring towards electrophilic aromatic substitution reactions. The electron density of the aromatic system is significantly reduced, making it less susceptible to attack by electrophiles. acs.orgrsc.org
Reactivity in Cycloadditions: As discussed previously, the electron-withdrawing nature of the substituent decreases the furan's reactivity as a diene in normal-electron-demand Diels-Alder reactions. researchgate.net
Influence on the Alcohol Group:
Acidity: The trifluoromethyl group significantly increases the acidity of the adjacent alcohol's proton. The electron-withdrawing effect stabilizes the resulting alkoxide anion, making the alcohol more acidic than its non-fluorinated counterpart.
Reactivity of the C-O Bond: The strong inductive effect of the CF3 group also affects the reactivity of the carbon-oxygen bond. It destabilizes any developing positive charge on the adjacent carbon, making SN1-type reactions that proceed through a carbocation intermediate less favorable. Conversely, the carbon atom bonded to the CF3 group and the hydroxyl group is more electrophilic, potentially enhancing its reactivity towards nucleophiles in SN2-type reactions, although steric hindrance from the bulky CF3 group could counteract this effect.
The synthesis of trifluoromethylated furans often utilizes building blocks already containing the trifluoromethyl group rather than direct trifluoromethylation of a pre-existing furan ring, which can be challenging. bohrium.comresearchgate.netrsc.org This underscores the significant impact of the trifluoromethyl group on the reactivity of the furan nucleus.
Table 3: Summary of the Influence of the Trifluoromethyl Group
| Functional Group | Property Affected | Effect of CF3 Group | Ref |
| Furan Ring | Electrophilic Aromatic Substitution | Deactivation | acs.orgrsc.org |
| Furan Ring | Diels-Alder Reactivity (Diene) | Decreased (normal demand) | researchgate.net |
| Alcohol | Acidity (O-H bond) | Increased | |
| Alcohol | Carbocation Formation (at adjacent C) | Destabilized |
Derivatization and Structural Diversification of 2,2,2 Trifluoro 1 Furan 3 Yl Ethanol
Synthesis of Advanced Furan (B31954) Derivatives Incorporating Trifluoromethyl Groups
The synthesis of more complex furan derivatives from 2,2,2-trifluoro-1-furan-3-yl-ethanol can be achieved through reactions that modify the furan ring. The inherent reactivity of the furan core, combined with modern synthetic methodologies, allows for the introduction of a wide array of substituents.
One primary strategy involves the functionalization of the furan ring at its electrophilic sites. While the furan ring is generally electron-rich, the positions ortho to the oxygen (C2 and C5) are most susceptible to electrophilic attack. However, direct functionalization can sometimes lead to mixtures of products. A more controlled approach involves the halogenation of the furan ring, followed by palladium-catalyzed cross-coupling reactions. For instance, bromination or iodination of the furan ring at the C2 or C5 position would provide a handle for subsequent Suzuki-Miyaura, Sonogashira, or Heck reactions. nih.govwikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between the halogenated furan derivative and various boronic acids or esters. nih.govtcichemicals.comorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of aryl, heteroaryl, and alkyl substituents.
The Sonogashira coupling provides a route to connect the furan scaffold to terminal alkynes, leading to the synthesis of conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org These products can serve as precursors for more complex cyclic and acyclic structures.
The Heck reaction facilitates the coupling of the halogenated furan with alkenes to form substituted alkenes, further expanding the structural diversity of the resulting derivatives. wikipedia.orgorganic-chemistry.orgnih.govnih.govyoutube.com
The hydroxyl group of this compound can also be exploited to direct or participate in these synthetic transformations. For example, it can be converted into an ether or ester with a functional group that can then undergo further reactions.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Potential for Further Diversification |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Halo-3-(1-(trifluoromethyl)ethyl)furan + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-3-(1-(trifluoromethyl)ethyl)furan | Functionalization of the new aryl group |
| Sonogashira Coupling | 2-Halo-3-(1-(trifluoromethyl)ethyl)furan + Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) | 2-Alkynyl-3-(1-(trifluoromethyl)ethyl)furan | Click chemistry, cyclization reactions |
| Heck Reaction | 2-Halo-3-(1-(trifluoromethyl)ethyl)furan + Alkene | Pd catalyst, Base | 2-Alkenyl-3-(1-(trifluoromethyl)ethyl)furan | Further modification of the double bond |
Preparation of Furan-3-yl-ethanol Analogues with Modified Trifluoromethyl Groups
While the trifluoromethyl group is generally considered to be highly stable, its modification or replacement can be a valuable strategy in drug discovery for fine-tuning the properties of a lead compound. The concept of bioisosteric replacement is central to this approach, where the CF₃ group is substituted with another group that mimics its steric and electronic properties. acs.orgnih.govelsevierpure.comresearchgate.net
Recent advances have demonstrated the selective transformation of aromatic trifluoromethyl groups, suggesting that under specific conditions, the C-F bonds can be functionalized. tcichemicals.com For instance, methods for the conversion of a CF₃ group into a CF₂H or CFH₂ group could be explored to modulate the compound's hydrogen bonding capacity and lipophilicity.
Another approach is the complete replacement of the trifluoromethyl group with other functionalities that can serve as bioisosteres. The ethyl and isopropyl groups are sometimes considered as steric mimics of the trifluoromethyl group, although their electronic properties are vastly different. researchgate.netrsc.org The nitro group has also been successfully replaced by a trifluoromethyl group in some contexts, suggesting a degree of interchangeability in specific binding pockets. acs.orgnih.govelsevierpure.com
The synthesis of analogues with modified trifluoromethyl groups would likely involve a de novo synthesis of the furan-3-yl-ethanol scaffold with the desired substituent in place of the CF₃ group, rather than a direct chemical modification of the existing trifluoromethyl group, which remains a significant synthetic challenge. researchgate.net
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|---|
| -CF₃ | -CH(CH₃)₂ (Isopropyl) | Similar steric bulk | Decreased electron-withdrawing character, altered lipophilicity |
| -CF₃ | -CH₂CH₃ (Ethyl) | Considered a closer steric match by some studies rsc.org | Reduced steric hindrance compared to isopropyl, altered metabolic stability |
| -CF₃ | -NO₂ (Nitro) | Similar electron-withdrawing properties in some contexts acs.orgnih.govelsevierpure.com | Potential for different binding interactions, altered solubility |
| -CF₃ | Introduction of a hydrogen bond donor C-H group | Increased polarity, potential for new hydrogen bonding interactions |
Conjugation Strategies for Hybrid Molecules
The creation of hybrid molecules by conjugating this compound to other molecular entities is a promising strategy for developing compounds with novel or enhanced biological activities. The hydroxyl group of the starting material provides a convenient anchor point for such conjugations.
Esterification and etherification are the most direct methods for attaching other molecules. fluorine1.rumdpi.comwikipedia.org For example, esterification with a carboxylic acid-containing molecule, such as an amino acid, a peptide, or another drug, can be achieved using standard coupling agents. Similarly, etherification via a Williamson ether synthesis or other methods can link the furan scaffold to a wide range of molecules. fluorine1.ruwikipedia.orggoogle.com
The choice of the linker is crucial and can be designed to be stable or cleavable under specific physiological conditions. For instance, a linker that is sensitive to enzymatic cleavage could be used to design a prodrug that releases the active furan-containing molecule at its target site.
Furthermore, bifunctional linkers can be employed to create more complex conjugates. For example, the hydroxyl group could be reacted with one end of a linker, leaving the other end available for attachment to a second molecule of interest. This approach allows for the systematic variation of the linker length and composition to optimize the properties of the hybrid molecule. Furan-conjugated tripeptides have been synthesized and shown to possess potent antitumor activity, demonstrating the potential of this strategy. mdpi.com
| Conjugation Strategy | Functional Group on Starting Material | Reactant for Conjugation | Type of Linkage | Example of Conjugated Molecule |
|---|---|---|---|---|
| Esterification | -OH | Carboxylic acid (e.g., Ibuprofen) | Ester | Anti-inflammatory drug conjugate |
| Etherification | -OH | Alkyl halide (e.g., a fluorescent tag with a halide handle) | Ether | Fluorescently labeled probe |
| Carbamate formation | -OH | Isocyanate | Carbamate | Polymer conjugate |
| Coupling with a bifunctional linker | -OH | e.g., succinic anhydride (B1165640) followed by amide coupling | Ester and Amide | Peptide or protein conjugate |
Library Design Based on the this compound Scaffold
The development of a combinatorial library based on the this compound scaffold offers a powerful approach to systematically explore the chemical space around this privileged core structure. rsc.orgresearchgate.netescholarship.orgnih.gov A well-designed library can accelerate the discovery of new compounds with desired biological activities or material properties.
The design of such a library would involve the diversification of the scaffold at multiple points. The primary points of diversification are the hydroxyl group and the furan ring.
Diversification at the hydroxyl group (R¹): The hydroxyl group can be converted into a variety of functional groups, including ethers, esters, carbamates, and carbonates. By using a diverse set of alcohols, carboxylic acids, isocyanates, and chloroformates, a wide range of substituents can be introduced at this position.
Diversification at the furan ring (R² and R³): As discussed in section 4.1, the furan ring can be functionalized at the C2 and C5 positions. A library could be designed where these positions are substituted with a variety of aryl, heteroaryl, alkyl, and alkynyl groups through palladium-catalyzed cross-coupling reactions.
A representative library design is illustrated below:
Scaffold: this compound
Points of Diversification:
R¹: Derived from the hydroxyl group.
R²: Substitution at the C5 position of the furan ring.
R³: Substitution at the C2 position of the furan ring.
| Library Position | Building Block Class | Example Building Blocks | Incorporation Chemistry |
|---|---|---|---|
| R¹ | Carboxylic Acids | Acetic acid, Benzoic acid, Glycine | Esterification |
| R¹ | Alcohols | Methanol (B129727), Benzyl alcohol, Polyethylene glycol | Etherification |
| R² | Arylboronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling |
| R³ | Terminal Alkynes | Phenylacetylene, Propargyl alcohol | Sonogashira Coupling |
The synthesis of such a library could be performed using solution-phase or solid-phase techniques to facilitate parallel synthesis and purification. The resulting compounds would provide a rich source of molecular diversity for screening in various biological assays or for the discovery of new materials with unique properties. researchgate.netnih.govnumberanalytics.comnih.govmdpi.com
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of 2,2,2-Trifluoro-1-furan-3-yl-ethanol, offering detailed insights into its proton, carbon, and fluorine environments.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The furan (B31954) ring protons at positions 2, 4, and 5 would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The methine proton (CHOH) is significantly influenced by the adjacent electron-withdrawing trifluoromethyl and hydroxyl groups, causing a downfield shift. This methine proton signal is anticipated to appear as a quartet due to coupling with the three equivalent fluorine atoms (³J-HF). The hydroxyl proton signal is typically a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature. acs.orgresearchgate.net
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Furan) | ~7.4 | Singlet / Doublet of doublets | J-H2,H4; J-H2,H5 |
| H-5 (Furan) | ~7.4 | Singlet / Doublet of doublets | J-H5,H4; J-H5,H2 |
| H-4 (Furan) | ~6.4 | Singlet / Doublet of doublets | J-H4,H2; J-H4,H5 |
| CH(OH)CF₃ | ~4.5 - 5.0 | Quartet (q) | ³J-HF ≈ 7-9 |
The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, corresponding to the six carbon atoms in the molecule. The carbon of the trifluoromethyl (CF₃) group will be split into a quartet by the three fluorine atoms (¹J-CF). Similarly, the methine carbon (CHOH) will exhibit a smaller quartet splitting due to two-bond coupling with the fluorine atoms (²J-CF). researchgate.netacs.org The four carbons of the furan ring are expected to resonate in the 110-150 ppm range, characteristic of aromatic and heteroaromatic systems. guidechem.comresearchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to J-CF) |
|---|---|---|
| C=O (in acids and esters) | 170 - 185 | N/A |
| C in aromatic rings | 125 - 150 | N/A |
| C=C (in alkenes) | 115 - 140 | N/A |
| RCH₂OH | 50 - 65 | N/A |
| CF₃ | ~124 | Quartet (q) |
| C-3 (Furan) | ~125 | Singlet (s) |
| CH(OH)CF₃ | ~68 | Quartet (q) |
| C-4 (Furan) | ~110 | Singlet (s) |
| C-5 (Furan) | ~140 | Singlet (s) |
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the high natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a doublet due to the three-bond coupling (³J-HF) with the adjacent methine proton.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
The carbon atom bonded to the hydroxyl, furan, and trifluoromethyl groups is a chiral center, meaning this compound exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.
Chiral Solvating Agents (CSAs): These are chiral molecules, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), that are added directly to the NMR sample. They form rapidly exchanging, diastereomeric solvates with the enantiomers of the analyte through non-covalent interactions. This association creates a different magnetic environment for each enantiomer, resulting in the splitting of one or more proton or fluorine signals into two distinct sets, allowing for quantification of the ee by integrating the signals.
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), react covalently with the alcohol functional group of the analyte. This reaction forms a stable mixture of diastereomeric esters. Because diastereomers have different physical and chemical properties, they exhibit distinct NMR spectra with clearly separated signals for each diastereomer, enabling precise determination of the enantiomeric excess.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR spectrum is expected to be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. researchgate.net A series of very strong absorption bands are predicted in the 1300-1100 cm⁻¹ range, which are characteristic of C-F stretching vibrations. Vibrations associated with the furan ring, including C-H, C=C, and ring stretching modes, would also be present.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3150 - 3100 | Medium |
| Aliphatic C-H Stretch | ~2980 | Weak-Medium |
| C=C Stretch (Furan) | 1600 - 1450 | Medium |
| C-F Stretch | 1300 - 1100 | Very Strong |
Mass Spectrometry (MS): Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry provides information on the molecular weight and structural features of a molecule through ionization and analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 166.
The fragmentation of alcohols often proceeds via α-cleavage, the breaking of the bond adjacent to the carbon bearing the oxygen atom. A prominent fragmentation pathway would be the loss of the trifluoromethyl radical (•CF₃, mass 69), resulting in a significant peak at m/z 97. This fragment, [C₅H₅O₂]⁺, corresponds to the furan-3-yl-hydroxymethyl cation. Other potential fragmentations include the loss of water (m/z 148) and cleavages involving the furan ring.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 166 | [C₆H₅F₃O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
| 81 | [C₅H₅O]⁺ | Furoyl cation (from cleavage of C-C bond) |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Electronic Spectroscopy: UV-Visible Absorption Properties
The electronic absorption properties of this compound are primarily determined by the furan ring, which acts as the principal chromophore. While specific spectral data for this exact molecule is not extensively published, its UV-Visible absorption characteristics can be inferred from studies on analogous furan derivatives.
The furan molecule itself exhibits absorption in the ultraviolet region. nist.gov Theoretical and experimental studies on furan and its derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, show absorption peaks corresponding to π → π* electronic transitions. globalresearchonline.net For furan, these transitions result in an absorption maximum around 205-220 nm. nist.govresearchgate.net The substitution on the furan ring influences the position and intensity of these absorption bands. For instance, the presence of a phenyl group on the furan ring, as in 5-phenyl-2-furonitrile, causes a significant bathochromic (red) shift of the absorption maximum due to the extension of the conjugated system. chemicalpapers.com
In the case of this compound, the furan ring is substituted with a 2,2,2-trifluoroethanol (B45653) group. This substituent is not expected to significantly extend the π-conjugation of the furan ring. Therefore, the primary UV absorption is anticipated to be similar to that of simple alkyl-substituted furans, with characteristic π → π* transitions. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) on furan and its alkylated derivatives predict a single main absorption band in the UV spectrum, which is consistent with experimental findings in both gas phase and ethanol (B145695) solvent. globalresearchonline.net The presence of the trifluoroethanol group may lead to minor shifts in the absorption maximum compared to unsubstituted furan. The table below summarizes the expected UV absorption characteristics based on data from furan and its derivatives.
Table 1: Expected UV-Visible Absorption Properties
| Chromophore System | Electronic Transition | Expected λmax (nm) | Reference |
|---|---|---|---|
| Furan Ring | π → π* | ~210 - 230 | nist.govglobalresearchonline.net |
Note: The λmax is an approximation based on structurally related compounds. The actual spectrum would need to be determined experimentally.
Chiral Chromatographic Techniques for Enantiomer Separation and Purity Analysis
As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, separating its enantiomers is crucial for stereospecific synthesis and analysis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the premier technique for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct enantiomeric separation by HPLC is most commonly achieved using chiral stationary phases (CSPs). chiralpedia.com These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. youtube.com For chiral alcohols, particularly those with fluorinated groups, polysaccharide-based and Pirkle-type CSPs have demonstrated broad applicability and success. nih.govhplc.eu
Polysaccharide-Based CSPs: These are the most widely used CSPs for enantiomer separations. bujnochem.com They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. ymc.eu The chiral recognition mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical polymer structure. sigmaaldrich.com For the separation of chiral trifluoromethyl carbinols, these phases are highly effective. nih.govacs.org The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like ethanol or isopropanol), is critical for optimizing resolution. hplc.eu
Pirkle-Type CSPs: Named after William H. Pirkle, these CSPs operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonds, and steric hindrance. researchgate.net The Whelk-O® 1 CSP, for example, is a π-electron acceptor/π-electron donor phase that has shown great versatility in separating various classes of compounds, including alcohols. hplc.eu These covalently bonded phases are robust and compatible with a wide range of mobile phases, from normal-phase to reversed-phase conditions. hplc.eu
The table below outlines typical HPLC conditions that would be suitable for the method development for separating the enantiomers of this compound, based on successful separations of similar compounds.
Table 2: Representative HPLC Method for Chiral Separation of Fluorinated Alcohols
| Parameter | Description |
|---|---|
| Column (CSP) | REFLECT™ I-Cellulose B (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 25 cm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane / Ethanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Temperature | Ambient (e.g., 25 °C) |
This is a representative method; optimization would be required for the specific analyte.
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, particularly at the preparative scale. nih.govselvita.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as an alcohol. ymc.eu
Advantages of SFC for Chiral Separations: SFC offers several key advantages over HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and thus faster separations and shorter equilibration times. nih.govnih.gov This leads to increased throughput, which is highly beneficial in both analytical screening and preparative purification. nih.govresearchgate.net Furthermore, the use of CO₂ significantly reduces the consumption of organic solvents, making SFC a "greener" and more environmentally friendly technology. selvita.comamericanpharmaceuticalreview.com
Methodology: Similar to HPLC, polysaccharide-derived CSPs are the workhorses for chiral separations in SFC. chiraltech.com Method development often involves screening a set of complementary polysaccharide-based columns against various alcohol co-solvents (e.g., methanol (B129727), ethanol, isopropanol). afmps.be For many chiral alcohols and other pharmaceuticals, a simple mobile phase of CO₂ and methanol is often sufficient to achieve excellent separation. nih.gov The ability to easily remove the CO₂ and the small volume of co-solvent post-collection simplifies product recovery, a significant advantage in preparative work. Given the volatile nature of many fluorinated compounds, the lower operating temperatures often used in SFC can also improve recovery.
The following table details a typical set of conditions for a preparative SFC separation of a chiral alcohol.
Table 3: Typical Preparative SFC Conditions for Chiral Alcohol Separation
| Parameter | Description |
|---|---|
| Column (CSP) | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 25 cm x 10 mm, 5 µm particle size |
| Mobile Phase | CO₂ / Ethanol |
| Gradient/Isocratic | Isocratic (e.g., 85:15) |
| Flow Rate | 12 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Collection | Fraction collection triggered by UV signal |
These conditions are illustrative and serve as a starting point for method development.
Computational Chemistry and Theoretical Investigations of 2,2,2 Trifluoro 1 Furan 3 Yl Ethanol
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and optimized molecular geometry of chemical systems. For 2,2,2-trifluoro-1-furan-3-yl-ethanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. nih.govnih.gov These calculations yield crucial parameters like bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a structure where the furan (B31954) ring and the trifluoroethanolic side chain arrange to minimize steric hindrance and optimize electronic interactions. The electron-withdrawing trifluoromethyl group significantly influences the geometry and electronic properties of the adjacent chiral center.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring, which is characteristic of many furan derivatives. wuxibiology.com Conversely, the LUMO is anticipated to be centered around the electron-deficient side chain, particularly influenced by the highly electronegative fluorine atoms of the trifluoromethyl group.
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org A larger gap implies higher kinetic stability and lower chemical reactivity. wikipedia.org Theoretical calculations provide quantitative values for these energy levels.
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap (Note: These are representative values based on DFT calculations for analogous structures.)
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.7 eV | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (ESP) maps illustrate the three-dimensional charge distribution of a molecule, which is crucial for understanding intermolecular interactions and predicting reaction sites. libretexts.orgscispace.com The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface.
For this compound, the ESP map is expected to show distinct regions of charge:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the oxygen heteroatom within the furan ring. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): This electron-deficient region would be most prominent around the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding. youtube.com
Neutral/Slightly Positive Potential (Green): The carbon-hydrogen framework of the furan ring and the highly electronegative fluorine atoms, which pull electron density away from the adjacent carbon, would also influence the potential map.
This charge distribution highlights the molecule's polar nature and its capacity for specific intermolecular interactions.
DFT calculations are highly effective at predicting spectroscopic data, which can be used to verify experimental findings or identify unknown compounds. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical 1H and 13C NMR chemical shifts. nih.gov Predictions would show distinct signals for the furan ring protons, the methine proton (CH-OH), and the unique carbon environments, with the trifluoromethyl group causing a significant downfield shift for the adjacent carbon.
IR Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of major infrared absorption bands. The calculated spectrum for this molecule would feature characteristic peaks corresponding to the O-H stretching of the alcohol, strong C-F stretching bands from the CF3 group, and various C-O and C=C stretching and bending modes associated with the furan ring. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption maxima (λmax). nih.gov The primary electronic transitions would likely involve π → π* excitations within the furan ring system.
Table 2: Predicted Spectroscopic Data (Note: These are representative values based on DFT calculations for analogous structures.)
| Spectroscopy | Parameter | Predicted Value | Functional Group Assignment |
| IR | ν(O-H) | ~3400-3500 cm-1 | Alcohol hydroxyl stretch |
| ν(C-H) | ~3100-3150 cm-1 | Furan aromatic C-H stretch | |
| ν(C-F) | ~1100-1250 cm-1 | Trifluoromethyl C-F stretches (strong) | |
| 1H NMR | δ(CH-OH) | ~4.5-5.0 ppm | Methine proton adjacent to OH and CF3 |
| δ(OH) | Variable | Hydroxyl proton, dependent on solvent/concentration | |
| δ(H-furan) | ~6.5-7.5 ppm | Protons on the furan ring | |
| 13C NMR | δ(CF3) | ~120-125 ppm (quartet) | Carbon of the trifluoromethyl group |
| δ(CH-OH) | ~70-75 ppm (quartet) | Methine carbon |
Quantum Chemical Descriptors and Reactivity Indices
From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the molecule's reactivity. dergipark.org.tr These indices provide a framework for understanding its stability, electrophilicity, and nucleophilicity.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A higher value indicates greater stability. dergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = μ²/2η, where μ is the chemical potential, -χ).
Table 3: Calculated Global Reactivity Descriptors (Note: Values are derived from the predicted HOMO/LUMO energies in Table 1.)
| Descriptor | Formula | Predicted Value | Interpretation |
| Ionization Potential (I) | -EHOMO | 7.5 eV | High energy needed to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.8 eV | Low energy released upon electron addition |
| Chemical Hardness (η) | (I-A)/2 | 3.35 eV | High stability, low reactivity |
| Chemical Softness (S) | 1/η | 0.299 eV-1 | Low polarizability |
| Electrophilicity Index (ω) | μ²/2η | 2.82 eV | Moderate electrophilic character |
Mechanistic Pathways Elucidation via Transition State Calculations
Computational chemistry is invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map the entire potential energy surface. This involves identifying and calculating the energies of reactants, intermediates, transition states (TS), and products. researchgate.net
For instance, in a hypothetical synthesis involving the reduction of 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one, transition state calculations would locate the saddle point on the energy profile corresponding to the hydride attack on the carbonyl carbon. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction's feasibility and rate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactant and product, providing a complete and validated mechanistic pathway. researchgate.net
Conformational Analysis and Intermolecular Interactions
The flexibility of this compound arises from the rotation around the C-C and C-O single bonds in its side chain. A computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the global energy minimum—the most stable conformation.
These studies also provide insight into intermolecular interactions, which govern the compound's physical properties.
Hydrogen Bonding: The most significant intermolecular force is the hydrogen bond formed between the hydroxyl proton of one molecule and the hydroxyl oxygen of another. nih.govnih.gov This O-H···O interaction is strong and highly directional.
Fluorine-Specific Interactions: The trifluoromethyl group introduces the possibility of weaker, yet significant, fluorine-specific interactions. sfb1349.dehu-berlin.de These can include dipole-dipole interactions and weak C-H···F-C hydrogen bonds, where the fluorine atoms act as marginal hydrogen bond acceptors. These interactions, while individually weak, can collectively influence the packing of molecules in the condensed phase. fu-berlin.de The study of such forces is a key area of modern fluorine chemistry research. sfb1349.de
Emerging Applications and Interdisciplinary Research Directions
2,2,2-Trifluoro-1-furan-3-yl-ethanol as a Key Building Block in Complex Organic Synthesis
The molecular architecture of this compound, featuring a chiral center and distinct reactive sites, positions it as a valuable synthetic intermediate. The polyfunctional nature of the furan (B31954) ring allows for various chemical modifications, while the trifluoromethyl group can significantly influence the properties of the final products. researchgate.netresearchgate.net
The hydroxyl group can be readily oxidized to a ketone or transformed into other functional groups, and the furan ring itself can participate in cycloaddition reactions or be a substrate for electrophilic substitution. wikipedia.org The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, enhances the stability of the adjacent furan ring, particularly under acidic conditions. nih.gov This stability is a crucial advantage in multi-step synthetic sequences. nih.gov
Research on related trifluoromethylated furan derivatives demonstrates their utility as versatile building blocks for constructing more complex, highly functionalized molecules, including other heterocyclic systems. rsc.orgrsc.org For instance, methods have been developed for the stereoselective synthesis of trifluoromethyl-substituted dihydrofurans and 2H-furans, highlighting the role of such scaffolds in creating structurally diverse compounds. rsc.orgrsc.org The principles from these syntheses suggest that this compound could serve as a precursor for a wide array of complex chemical entities.
Strategic Scaffold in Medicinal Chemistry and Drug Discovery Programs
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The trifluoromethyl (CF3) group, in particular, is a key functionality in many pharmaceuticals, valued for its ability to improve metabolic stability, binding affinity, and bioavailability. bohrium.commdpi.com
The combination of a furan ring and a trifluoromethyl group in this compound makes it an attractive scaffold for designing novel fluorinated heterocycles. Furan derivatives themselves are important pharmacophores found in numerous therapeutic agents. wisdomlib.orgijabbr.com
The introduction of a CF3 group can profoundly alter a molecule's physicochemical properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can prolong the drug's action in the body. nih.gov
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its absorption and distribution. nih.gov
Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can modulate the electronic environment of the furan ring and influence interactions with biological targets like enzymes and receptors. nih.govmdpi.com
This strategic combination of a proven heterocyclic scaffold with the benefits of fluorination makes compounds like this compound promising starting points for drug discovery. researchgate.netnih.gov
Furan-containing structures are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. wisdomlib.orgijabbr.com The addition of a trifluoromethyl group can further potentiate this activity.
Anticancer Potential: Fluorinated compounds are a significant class of anticancer drugs. nih.gov The CF3 group can enhance a compound's ability to inhibit cancer cell proliferation. For example, studies on novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives showed that introducing a trifluoromethyl group was a key part of their design as potential anticancer agents. nih.gov Similarly, benzofuran (B130515) derivatives featuring halogen substitutions have demonstrated significant anticancer activity. mdpi.com While direct studies on the anticancer properties of this compound are not widely published, its structural motifs are present in molecules with demonstrated cytotoxic effects against cancer cell lines. mdpi.comnih.gov For instance, various carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. nih.gov
Antimicrobial Activity: Furan derivatives have a history of use as antimicrobial agents, with compounds like nitrofurantoin (B1679001) being used to treat bacterial infections. wisdomlib.org Research has shown that various substituted furan derivatives possess activity against a range of bacteria and fungi. researchgate.net The trifluoromethyl group is also a component of some modern agrochemicals and pharmaceuticals, indicating its compatibility with biologically active molecules. nih.gov The synthesis of novel furan derivatives is an active area of research for identifying new antimicrobial agents. researchgate.net
| Furan Derivative Class | Tested Biological Activity | Example Target/Cell Line | Relevant Findings |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamides | Anticancer | HepG2, Huh-7, MCF-7 | Derivatives showed significant anticancer activity, with some compounds reducing cell viability to 33.29%. nih.gov |
| Halogenated Benzofurans | Anticancer | Erlich Ascites Carcinoma (EAC) | Halogen substitution, including fluorine, significantly increases anticancer activity. mdpi.com |
| General Furan Derivatives | Antimicrobial | S. aureus, B. subtilis, C. albicans | Broad-spectrum activity against various bacteria and fungi has been reported for diverse furan structures. researchgate.net |
| Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Anticancer | Various human cancer cell lines | The CF3 group was intentionally added to improve bioavailability and potential anticancer effects. nih.gov |
Catalytic Roles: From Chiral Ligands to Specialty Solvents
The unique properties of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) suggest potential catalytic applications for its furan-containing analogue. ketonepharma.com TFE is recognized for its ability to act as a specialized solvent that can stabilize catalysts and influence reaction outcomes. wikipedia.orgresearchgate.net
Given its structural similarity, this compound could potentially serve in similar roles. The furan ring's oxygen atom and the alcohol group provide sites for coordination, making it a candidate for development into a chiral ligand for asymmetric catalysis.
As a solvent, TFE has been shown to have a positive effect on the productivity and resulting polymer quality in palladium-catalyzed copolymerization reactions. researchgate.net Its ability to dissolve both organic compounds and ionic salts, coupled with its strong hydrogen-bonding capabilities, makes it a versatile medium. ketonepharma.comchemicalbook.com These characteristics are likely shared by this compound, suggesting its potential use as a specialty solvent or co-solvent in reactions where catalyst stability and specific solvent-reactant interactions are crucial.
Potential in Advanced Materials Science and Specialty Chemicals Development
The combination of a heterocyclic ring and a highly fluorinated group makes this compound an interesting monomer or additive for the development of advanced materials. Fluorinated polymers are known for their enhanced chemical resistance, thermal stability, and unique surface properties.
The furan moiety itself is a bio-based platform chemical that can be used to produce renewable polymers and biochemicals. mdpi.commdpi.com The presence of the trifluoromethyl group can impart desirable properties, such as increased stability and hydrophobicity, to these materials. nih.gov For example, 2,2,2-trifluoroethanol is used in the synthesis of specialty polymers. ketonepharma.com Therefore, this compound could be explored as a building block for creating novel fluorinated polymers derived from renewable resources, with potential applications in specialty coatings, membranes, or other high-performance materials.
Future Research Perspectives and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The future production of 2,2,2-Trifluoro-1-furan-3-yl-ethanol and its derivatives hinges on the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. york.ac.ukcore.ac.uk A primary goal is to move away from traditional, often stoichiometric, reagents toward catalytic processes that minimize waste and energy consumption.
A key opportunity lies in leveraging biomass-derived starting materials. mdpi.com Furfural, an abundant platform chemical produced from lignocellulosic biomass, serves as a logical and sustainable precursor to the furan (B31954) core. uniovi.esscispace.com Research efforts could focus on integrating the production of the furan building block from biomass with subsequent fluorination and reduction steps in a streamlined biorefinery context. core.ac.ukuniovi.es This approach aligns with the modern trend of linking biomass conversion with the synthesis of high-value fluorinated fine chemicals. mdpi.com
Future research should prioritize catalytic methods, such as the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, which are established industrial processes for producing trifluoroethanol itself. chemicalbook.comwikipedia.org Adapting these methods for the synthesis of more complex molecules like this compound is a critical next step. The use of heterogeneous catalysts, which can be easily separated and recycled, would be particularly advantageous.
| Synthetic Step | Conventional Approach | Potential Green/Sustainable Alternative | Anticipated Benefits |
|---|---|---|---|
| Furan Source | Petroleum-based synthesis | Conversion of biomass-derived furfural. uniovi.esscispace.com | Use of renewable feedstocks, reduced carbon footprint. |
| Fluorination | Use of harsh fluorinating agents | Catalytic trifluoromethylation reactions | Improved safety, higher atom economy, milder reaction conditions. |
| Reduction Step | Stoichiometric metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation or biocatalytic reduction. nih.govresearchgate.net | Reduced waste, improved safety, potential for high enantioselectivity. |
Unveiling Novel Reactivity and Transformation Pathways
The chemical personality of this compound is defined by the interplay between its furan nucleus and the trifluoroethanol side chain. Future research must systematically investigate the reactivity of these functional groups to unlock new chemical transformations.
The furan ring is susceptible to a variety of reactions. Research could explore its participation in Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions. uniovi.es For instance, the oxidative dearomatization of the furan moiety could lead to highly functionalized intermediates, a strategy that has been used to convert other furan derivatives into complex structures. nih.gov Furthermore, reactions catalyzed by Lewis acids like boron trifluoride could facilitate novel additions across the furan ring. rsc.org The conversion of the furan ring into other cyclic compounds, such as polyols, through hydrogenation and ring-opening represents another promising avenue. mdpi.com
The trifluoroethanol moiety also offers specific reaction handles. The hydroxyl group can be derivatized through esterification or etherification to create a library of new compounds. Oxidation of the alcohol could yield the corresponding trifluoromethyl ketone, a valuable intermediate for further synthesis. wikipedia.org A significant challenge and opportunity lie in exploring reactions where the trifluoromethyl group directly influences the reactivity of the furan ring, potentially leading to transformation pathways not observed in non-fluorinated analogues. nih.gov
Advancements in Asymmetric Synthesis and Chiral Control
The carbinol carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for asymmetric synthesis is paramount for its potential use in life sciences. nih.gov
Future research should focus on the enantioselective reduction of the precursor, 3-(trifluoroacetyl)furan. Several powerful asymmetric synthesis strategies could be adapted for this purpose:
Catalytic Asymmetric Hydrogenation: Methods like the Noyori asymmetric hydrogenation, which uses chiral ruthenium catalysts, have proven highly effective for the enantioselective reduction of various ketones, including those with furan rings. researchgate.net
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective alternative. researchgate.net For example, recombinant E. coli cells have been used for the highly efficient asymmetric synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a structurally related compound, achieving excellent enantiomeric excess (>99.9%). nih.gov Similar success has been found in the bioreduction of 1-(benzofuran-2-yl)ethanone. researchgate.net
The challenge will be to identify or engineer a catalyst—whether metallic or biological—that is highly active and selective for the specific substrate, 3-(trifluoroacetyl)furan. The optimization of reaction conditions will be crucial to achieving high yields and enantiomeric purity on a preparative scale. rochester.edu
| Methodology | Example Catalyst/System | Analogous Reaction Reported | Potential Advantages |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Noyori reduction of acylfurans to chiral furan alcohols. researchgate.net | High enantioselectivity, broad substrate scope. |
| Biocatalytic Reduction | Recombinant E. coli expressing carbonyl reductase | Reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-MTF-PEL (>99.9% ee). nih.gov | Extremely high enantioselectivity, green reaction conditions (aqueous media), mild temperatures. |
| Chiral Auxiliary Control | Evans or other chiral auxiliaries | Stereocontrolled aldol (B89426) reactions and reductions in natural product synthesis. nih.gov | Predictable and high levels of diastereocontrol. |
Expanding the Scope of Applications in Biological and Materials Sciences
While this compound is currently a research chemical, its structural motifs suggest significant potential in both biological and materials science applications. sigmaaldrich.com
Biological Sciences: The introduction of trifluoromethyl groups is a well-established strategy in drug discovery for enhancing properties like metabolic stability, lipophilicity, and receptor binding affinity. mdpi.com The furan ring is also a known pharmacophore present in numerous approved drugs with antibacterial, antiviral, and anti-inflammatory activities. scispace.comnih.govmdpi.com The combination of these two features in one molecule makes it a highly attractive scaffold for medicinal chemistry. Future research should involve the synthesis of a library of derivatives based on this core structure and their subsequent screening for a wide range of biological activities. The compound could serve as a key building block for analogues of existing drugs or for entirely new classes of therapeutic agents. mdpi.comnih.gov
Materials Science: The unique properties of fluorinated compounds are also valuable in materials science. Trifluoromethylated furan derivatives have shown potential in the development of advanced materials such as liquid crystals and photoresist polymers. mdpi.com A particularly exciting avenue of research would be to utilize this compound as a monomer or modifying agent for polymers. For example, it could be incorporated into polymers that utilize the reversible furan-maleimide Diels-Alder reaction to create self-healing materials. mdpi.com The presence of the trifluoromethyl group could impart enhanced thermal stability, chemical resistance, or specific hydrophobic properties to the resulting materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furfural |
| Trifluoroacetic acid |
| 2,2,2-Trifluoroethanol (B45653) |
| Ethylene |
| 3-(Trifluoroacetyl)furan |
| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol |
| 1-(Benzofuran-2-yl)ethanone |
Q & A
Basic: What are the recommended methods for determining the purity of 2,2,2-Trifluoroethanol (TFE) and addressing its hygroscopic nature during storage?
Methodological Answer:
To assess purity, use gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (¹H/¹³C NMR) to quantify residual solvents or impurities. Karl Fischer titration is critical for measuring water content due to TFE's hygroscopicity . For storage, employ airtight containers with inert gas (e.g., argon) and molecular sieves (3Å) to prevent moisture absorption. Store at 2–8°C in a flammables cabinet, as TFE is highly flammable (flash point: 33°C) .
Basic: How can researchers interpret key spectroscopic data (e.g., ¹H/¹³C NMR, IR) to confirm the structural integrity of TFE in synthetic applications?
Methodological Answer:
In ¹H NMR (CDCl₃), TFE exhibits a triplet at δ 3.85–3.95 ppm (CH₂ group, J = 8.5 Hz) and a quartet at δ 4.50–4.65 ppm (OH, exchanges with D₂O). The ¹³C NMR shows signals at δ 62.5 (CH₂), 125.5 (CF₃, q, J = 280 Hz), and 85.5 (C-OH). IR spectroscopy confirms the hydroxyl stretch (broad peak ~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .
Advanced: What experimental considerations are essential when using TFE as a solvent in X-ray crystallography studies, particularly in crystal stabilization and data collection?
Methodological Answer:
TFE’s low volatility (boiling point: 73–75°C) and hydrogen-bonding capacity make it suitable for slow evaporation crystallization. Optimize crystal growth by adjusting TFE/water ratios (e.g., 10–30% v/v) to balance solubility and nucleation. For SHELX-based refinement, account for TFE’s electron density contributions (CF₃ group) during model building. Note that TFE may stabilize hydrophobic protein domains, requiring low-temperature (100 K) data collection to minimize radiation damage .
Advanced: How should researchers resolve contradictions in reported thermochemical properties of TFE, such as enthalpy of formation values from different experimental methods?
Methodological Answer:
Discrepancies in ΔHf° values (e.g., -805 kJ/mol vs. -790 kJ/mol) arise from methodological differences: combustion calorimetry may underestimate due to incomplete fluorocarbon oxidation, while gas-phase measurements (e.g., mass spectrometry) require correcting for hydrogen bonding. Validate data using quantum mechanical calculations (DFT/B3LYP/6-311++G**) and cross-reference with NIST-recommended values .
Advanced: What safety protocols and engineering controls are critical when designing large-scale reactions involving TFE, given its acute toxicity and flammability risks?
Methodological Answer:
Implement the following:
- Engineering Controls : Use explosion-proof fume hoods with face velocity ≥0.5 m/s and grounded equipment to prevent static ignition .
- PPE : Neoprene gloves, chemical goggles, and flame-resistant lab coats.
- Exposure Limits : Adhere to OSHA PEL (8-hour TWA: 50 ppm) and monitor airborne concentrations with PID detectors.
- Waste Disposal : Neutralize with Ca(OH)₂ before incineration to avoid HF release .
Basic: What methodological approaches optimize TFE’s solvent effects in nucleophilic substitution reactions while minimizing side reactions?
Methodological Answer:
TFE’s high ionizing power (Y = 2.5) and low nucleophilicity enhance SN1 reactivity. For SN2 pathways, use polar aprotic co-solvents (e.g., DMF, 20% v/v) to stabilize transition states. To suppress elimination, maintain temperatures below 40°C and avoid strong bases. Monitor reaction progress via TLC (silica, 5% MeOH/CH₂Cl₂) and characterize products using ¹⁹F NMR for fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
